molecular formula C11H14ClNO4S B2978870 2-chloro-N-((3-hydroxytetrahydrofuran-3-yl)methyl)benzenesulfonamide CAS No. 1985968-73-7

2-chloro-N-((3-hydroxytetrahydrofuran-3-yl)methyl)benzenesulfonamide

Cat. No. B2978870
CAS RN: 1985968-73-7
M. Wt: 291.75
InChI Key: IZZXMQPQLJVNHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-((3-hydroxytetrahydrofuran-3-yl)methyl)benzenesulfonamide is a sulfonamide compound that has been studied for its potential use in scientific research. This compound has been synthesized using various methods and has been found to have potential applications in various fields of research.

Scientific Research Applications

Antiviral Research

Indole derivatives, which share structural similarities with the compound , have been studied for their antiviral properties. For instance, certain indole-based compounds have shown inhibitory activity against influenza A and Coxsackie B4 virus . While direct studies on 2-chloro-N-((3-hydroxytetrahydrofuran-3-yl)methyl)benzenesulfonamide are not available, its structural analogy suggests potential in antiviral research.

Anti-inflammatory Applications

The indole nucleus, which is a component of the compound’s structure, is known for its anti-inflammatory effects . This suggests that 2-chloro-N-((3-hydroxytetrahydrofuran-3-yl)methyl)benzenesulfonamide could be explored for its efficacy in reducing inflammation, potentially contributing to treatments for conditions like arthritis.

Anticancer Potential

Compounds with an indole base have been recognized for their anticancer activities . Research into the applications of 2-chloro-N-((3-hydroxytetrahydrofuran-3-yl)methyl)benzenesulfonamide could focus on its potential to inhibit cancer cell growth or to act as a scaffold for developing new anticancer agents.

Antimicrobial and Antitubercular Effects

Chlorine derivatives of indole compounds have shown potent growth inhibitory effects against Mycobacterium tuberculosis . This highlights the possibility of using 2-chloro-N-((3-hydroxytetrahydrofuran-3-yl)methyl)benzenesulfonamide in the development of new antimicrobial and antitubercular drugs.

Multicomponent Reactions (MCRs)

Indole derivatives are key precursors in MCRs, which are sustainable strategies for synthesizing complex molecules . The compound could be utilized in MCRs to create diverse functional groups, aiding in the development of new pharmaceuticals.

Role in Synthesis of Heterocyclic Compounds

The indole nucleus is crucial for the synthesis of various heterocyclic compounds, including carbazole, triazole, and pyrazole derivatives . As such, 2-chloro-N-((3-hydroxytetrahydrofuran-3-yl)methyl)benzenesulfonamide could serve as a precursor in the synthesis of these biologically active structures.

Pharmacological Research

Given the broad spectrum of biological activities associated with indole derivatives, including antidiabetic, antimalarial, and anticholinesterase activities , further pharmacological research into 2-chloro-N-((3-hydroxytetrahydrofuran-3-yl)methyl)benzenesulfonamide could uncover additional therapeutic applications.

Chemical Precursor for Active Molecules

1H-Indole-3-carbaldehyde and its derivatives are efficient chemical precursors for generating biologically active structures . By extension, the compound may be valuable in the synthesis of active molecules for pharmaceutical applications.

properties

IUPAC Name

2-chloro-N-[(3-hydroxyoxolan-3-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO4S/c12-9-3-1-2-4-10(9)18(15,16)13-7-11(14)5-6-17-8-11/h1-4,13-14H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZZXMQPQLJVNHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1(CNS(=O)(=O)C2=CC=CC=C2Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-((3-hydroxytetrahydrofuran-3-yl)methyl)benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.